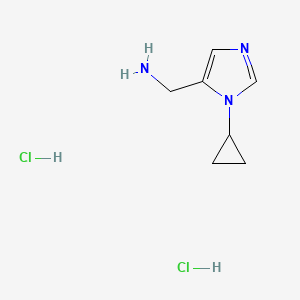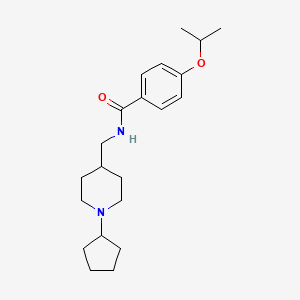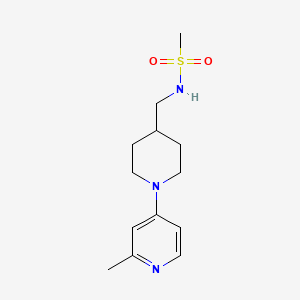![molecular formula C12H12F2N2O2S2 B2760970 N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide CAS No. 1797345-17-5](/img/structure/B2760970.png)
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide, also known as Difluorothiophene, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mécanisme D'action
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene exerts its pharmacological effects by inhibiting the activity of specific enzymes. For instance, it inhibits the activity of fatty acid amide hydrolase, which is responsible for the degradation of endocannabinoids, leading to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain sensation, inflammation, and mood regulation. Therefore, the inhibition of fatty acid amide hydrolase by N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene results in analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to improve memory formation and retrieval in animal models of memory impairment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has some limitations for lab experiments. It has a relatively short half-life, making it challenging to study its long-term effects. Moreover, it exhibits some off-target effects, which may complicate the interpretation of the results.
Orientations Futures
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several potential future directions. It can be further explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Moreover, it can be used as a tool for studying the role of specific enzymes in various physiological processes. Furthermore, its chemical structure can be modified to improve its pharmacological properties, such as its half-life and selectivity. Finally, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene can be used as a starting point for the development of new chemical entities with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. Moreover, it has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. However, further studies are needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene involves the reaction of 3-(difluoromethylthio)-2-propyn-1-ol with 2-amino-4-cyanooxazole in the presence of a base. The resulting compound is then subjected to an acid-catalyzed cyclization to form N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene. The synthesis method of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase, monoacylglycerol lipase, and phosphodiesterase. These enzymes play crucial roles in various physiological processes, including pain sensation, inflammation, and memory formation. Therefore, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNQHGUXPIUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)


![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)


